molecular formula C20H26O2 B1241990 (8R,9R,13S,14R,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

(8R,9R,13S,14R,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

Cat. No. B1241990
M. Wt: 298.4 g/mol
InChI Key: ICTXHFFSOAJUMG-MDMHHNQBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(8R,9R,13S,14R,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one is an oxo steroid.

Scientific Research Applications

Crystal Structure and Molecular Interactions

One study presents the crystal structure of a bromo analog of beclometasone dipropionate monohydrate, highlighting the planar conformation of one six-membered ring due to its 1,4-diene-3-one composition and the chair conformation of the other six-membered rings. This study provides insights into the hydrogen-bonding interactions forming helical chains along the crystal axis, which could be relevant for understanding the structural behavior of similar compounds (Ketuly, Hadi, & Ng, 2009).

Another research investigates the structure of "5,22-Stigmastadien-3β-yl p-toluenesulfonate," revealing significant differences in the orientations of peripheral groups in its molecules. This study helps in understanding the molecular conformations and interactions within the crystal, which could be analogous to the compound (Ketuly, Hadi, Khaledi, & Tiekink, 2010).

Synthesis and Biological Activity

Research on the synthesis of a trifluoromethyl analogue of a potent carcinogen provides a methodological perspective that could be applied to similar compounds. This study underscores the importance of the electronic nature and spatial configuration of substituents in influencing the biological activity of such molecules (Coombs & Zepik, 1992).

A study on the metabolic activation of cyclopenta[a]phenanthrenes emphasizes the role of dihydrodiol conformation in the biological activity of these compounds. The research findings suggest that a diequatorial conformation in the dihydrodiol is crucial for the metabolic activation of cyclopenta[a]phenanthren-17-ones, offering insights into the potential biological pathways and activities of related compounds (Boyd, Ioannides, & Coombs, 1995).

properties

Product Name

(8R,9R,13S,14R,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C20H26O2

Molecular Weight

298.4 g/mol

IUPAC Name

(8R,9R,13S,14R,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H26O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,16-18,22H,4-12H2,2H3/t16-,17+,18+,19-,20-/m0/s1

InChI Key

ICTXHFFSOAJUMG-MDMHHNQBSA-N

Isomeric SMILES

C[C@]12CC[C@@H]3[C@H]([C@H]1CC[C@]2(C#C)O)CCC4=C3CCC(=O)C4

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3CCC(=O)C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(8R,9R,13S,14R,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Reactant of Route 2
Reactant of Route 2
(8R,9R,13S,14R,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Reactant of Route 3
Reactant of Route 3
(8R,9R,13S,14R,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Reactant of Route 4
(8R,9R,13S,14R,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Reactant of Route 5
(8R,9R,13S,14R,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Reactant of Route 6
(8R,9R,13S,14R,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

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